1-Amino-6-(methylsulfanyl)hexan-3-ol
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Overview
Description
1-Amino-6-(methylsulfanyl)hexan-3-ol is an organic compound with the molecular formula C7H17NOS It is a derivative of hexanol, featuring an amino group at the first carbon, a hydroxyl group at the third carbon, and a methylsulfanyl group at the sixth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-6-(methylsulfanyl)hexan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 6-bromohexan-1-ol with methylthiolate to introduce the methylsulfanyl group. This intermediate is then subjected to amination to introduce the amino group at the first carbon. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Amino-6-(methylsulfanyl)hexan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 1-Amino-6-(methylsulfanyl)hexan-3-one.
Reduction: Formation of 1-Amino-6-(methylsulfanyl)hexane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Amino-6-(methylsulfanyl)hexan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Amino-6-(methylsulfanyl)hexan-3-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The methylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
6-Amino-1-hexanol: Lacks the methylsulfanyl group, making it less lipophilic.
1-Amino-6-hydroxyhexane: Similar structure but lacks the hydroxyl group at the third carbon.
6-Hexanolamine: Similar structure but lacks the methylsulfanyl group.
Uniqueness
1-Amino-6-(methylsulfanyl)hexan-3-ol is unique due to the presence of both the amino and hydroxyl groups, along with the methylsulfanyl group. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H17NOS |
---|---|
Molecular Weight |
163.28 g/mol |
IUPAC Name |
1-amino-6-methylsulfanylhexan-3-ol |
InChI |
InChI=1S/C7H17NOS/c1-10-6-2-3-7(9)4-5-8/h7,9H,2-6,8H2,1H3 |
InChI Key |
CHEKSIAYHCEVIE-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCC(CCN)O |
Origin of Product |
United States |
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